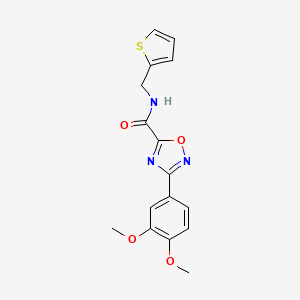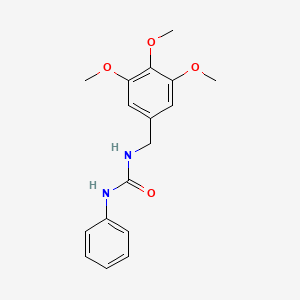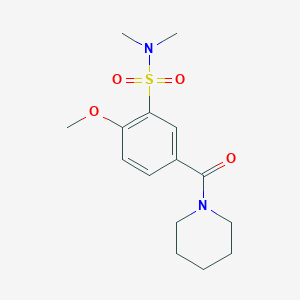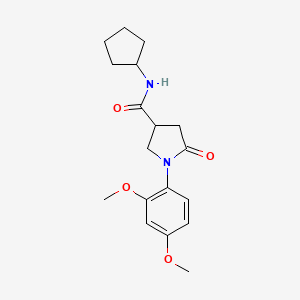
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide
描述
2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide, commonly known as A-967079, is a selective transient receptor potential vanilloid 1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, protons, and capsaicin. TRPV1 has been implicated in various physiological and pathological processes, including pain, inflammation, and cancer. A-967079 has shown potential as a therapeutic agent for the treatment of pain and inflammation.
作用机制
A-967079 is a selective 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide antagonist, meaning it blocks the activation of this compound channels by various stimuli. This compound channels are expressed in sensory neurons and are involved in the transmission of pain signals to the central nervous system. A-967079 blocks the activation of this compound channels by binding to a specific site on the channel, thereby preventing the influx of calcium ions and the subsequent release of neurotransmitters.
Biochemical and Physiological Effects
A-967079 has been shown to reduce pain and inflammation in preclinical models, suggesting its potential as a therapeutic agent for the treatment of pain and inflammatory conditions. A-967079 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in rats.
实验室实验的优点和局限性
One advantage of using A-967079 in lab experiments is its selectivity for 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide channels, which allows for the specific targeting of pain and inflammatory pathways. However, one limitation of using A-967079 is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
Future research on A-967079 could focus on its potential as a therapeutic agent for the treatment of pain and inflammatory conditions in humans. Clinical trials could be conducted to evaluate the safety and efficacy of A-967079 in humans. In addition, further studies could be conducted to investigate the potential off-target effects of A-967079 and to identify any potential drug interactions. Finally, studies could be conducted to investigate the role of 2-(2-methoxyphenoxy)-N-(2-pyridinylmethyl)butanamide channels in other physiological and pathological processes, such as cancer and neurodegenerative diseases.
科学研究应用
A-967079 has been extensively studied in preclinical models of pain and inflammation. In a rat model of inflammatory pain, A-967079 was shown to reduce mechanical hyperalgesia and thermal hyperalgesia, suggesting its potential as a therapeutic agent for the treatment of inflammatory pain. In a mouse model of neuropathic pain, A-967079 was also shown to reduce mechanical allodynia and thermal hyperalgesia. A-967079 has also been studied in models of acute pain, where it was shown to reduce nociceptive responses to heat and mechanical stimuli.
属性
IUPAC Name |
2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-3-14(22-16-10-5-4-9-15(16)21-2)17(20)19-12-13-8-6-7-11-18-13/h4-11,14H,3,12H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBRENQTBFPENX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-furamide](/img/structure/B4425150.png)

![4-{[(1-isoxazol-3-ylethyl)(methyl)amino]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B4425161.png)
![N-cyclopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4425164.png)
![N-[4-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B4425168.png)

![N-[5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B4425176.png)


![2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4425195.png)
![N-{[1-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B4425204.png)
![N-{3-[(4-benzoyl-1-piperazinyl)sulfonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4425219.png)
